molecular formula C8H9ClN2 B14673867 4-ethylbenzenediazonium Chloride CAS No. 41888-23-7

4-ethylbenzenediazonium Chloride

Cat. No.: B14673867
CAS No.: 41888-23-7
M. Wt: 168.62 g/mol
InChI Key: RTOQVUVFZFFIML-UHFFFAOYSA-M
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Description

4-ethylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the diazonium group is attached to a benzene ring substituted with an ethyl group at the para position. Diazonium salts are known for their versatility in organic synthesis, particularly in the preparation of azo compounds and various aromatic derivatives.

Preparation Methods

4-ethylbenzenediazonium chloride can be synthesized through the diazotization of 4-ethylaniline. The process involves the reaction of 4-ethylaniline with nitrous acid, which is typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:

  • Dissolve 4-ethylaniline in hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
  • The diazonium salt precipitates out and can be isolated by filtration.

Industrial production methods for diazonium salts often involve similar principles but are scaled up and optimized for efficiency and safety.

Chemical Reactions Analysis

4-ethylbenzenediazonium chloride undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

Scientific Research Applications

4-ethylbenzenediazonium chloride has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-ethylbenzenediazonium chloride in its reactions involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution, where the diazonium group is replaced by a nucleophile, or coupling reactions, where it forms a bond with another aromatic ring. The diazonium ion acts as an electrophile, making it susceptible to attack by nucleophiles .

Comparison with Similar Compounds

4-ethylbenzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride, 4-methylbenzenediazonium chloride, and 4-chlorobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents on the benzene ring:

The presence of the ethyl group in this compound can influence its reactivity and the types of products formed in its reactions, making it unique among diazonium salts.

Properties

CAS No.

41888-23-7

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-ethylbenzenediazonium;chloride

InChI

InChI=1S/C8H9N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1

InChI Key

RTOQVUVFZFFIML-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)[N+]#N.[Cl-]

Origin of Product

United States

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